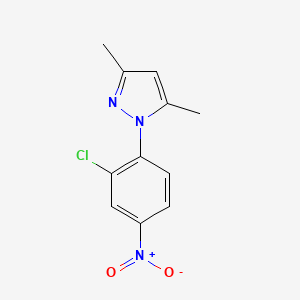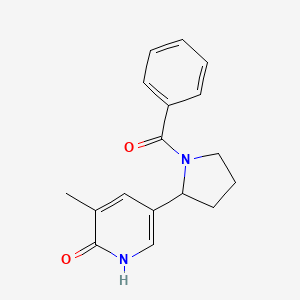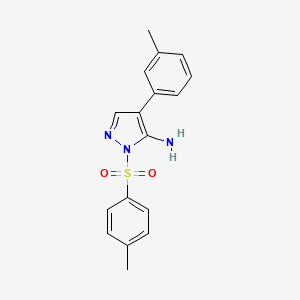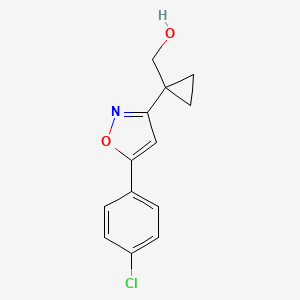
trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid is a chemical compound with significant applications in various fields It is a derivative of isocitric acid, which is an intermediate in the citric acid cycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid typically involves the microbial production of isocitric acid. The process includes the fermentation of specific yeast strains, such as Yarrowia lipolytica, using renewable plant oils like sunflower or rapeseed oil as substrates . The fermentation solution is then subjected to selective adsorption on activated carbon, followed by elution with methanol to isolate the isocitric acid .
Industrial Production Methods
Industrial production methods for this compound are still under development. The current methods focus on optimizing the microbial synthesis process to achieve higher yields and purity. This involves the use of natural, mutant, and recombinant strains of Yarrowia lipolytica and the development of efficient isolation and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The hydroxyl and phosphonooxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes in the citric acid cycle, influencing the production of energy and other metabolic intermediates . The compound’s effects are mediated through its ability to chelate metal ions and participate in redox reactions, which are crucial for various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium phosphate: An inorganic compound used as a cleaning agent and food additive.
Trisodium citrate: A sodium salt of citric acid used as an anticoagulant and buffering agent.
Uniqueness
Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid is unique due to its specific structure and role in the citric acid cycle. Unlike trisodium phosphate and trisodium citrate, which have more general applications, this compound is specifically involved in metabolic pathways and has potential therapeutic uses .
Eigenschaften
Molekularformel |
C3H7Na3O7P+3 |
|---|---|
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/t2-;;;/m1.../s1 |
InChI-Schlüssel |
MFNPEWUYSSUSOD-QYUNTSNKSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)OP(=O)(O)O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(=O)O)OP(=O)(O)O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium](/img/structure/B11815209.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)




![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate](/img/structure/B11815263.png)



